molecular formula C14H19N5O B2692821 3-(1-methyl-1H-pyrazol-4-yl)-1-(1-methyl-1H-pyrazole-3-carbonyl)piperidine CAS No. 2380043-15-0

3-(1-methyl-1H-pyrazol-4-yl)-1-(1-methyl-1H-pyrazole-3-carbonyl)piperidine

Cat. No.: B2692821
CAS No.: 2380043-15-0
M. Wt: 273.34
InChI Key: AFPGJMKDOMDCCM-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-pyrazol-4-yl)-1-(1-methyl-1H-pyrazole-3-carbonyl)piperidine is a synthetic organic compound that features a piperidine ring substituted with two pyrazole groups. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-1-(1-methyl-1H-pyrazole-3-carbonyl)piperidine typically involves multi-step organic reactions. A common approach might include:

    Formation of Pyrazole Rings: Starting from appropriate precursors, the pyrazole rings can be synthesized through cyclization reactions.

    Attachment to Piperidine: The pyrazole rings can be attached to the piperidine ring through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole rings.

    Reduction: Reduction reactions could be used to modify the functional groups on the pyrazole rings or the piperidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, it might be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

In industry, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound interacts with an enzyme, it might inhibit or activate the enzyme by binding to its active site. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-methyl-1H-pyrazol-4-yl)-1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine
  • 3-(1-methyl-1H-pyrazol-4-yl)-1-(1-methyl-1H-pyrazole-3-carbonyl)pyrrolidine

Uniqueness

The uniqueness of 3-(1-methyl-1H-pyrazol-4-yl)-1-(1-methyl-1H-pyrazole-3-carbonyl)piperidine might lie in its specific substitution pattern, which could confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

(1-methylpyrazol-3-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O/c1-17-7-5-13(16-17)14(20)19-6-3-4-11(10-19)12-8-15-18(2)9-12/h5,7-9,11H,3-4,6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPGJMKDOMDCCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)N2CCCC(C2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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